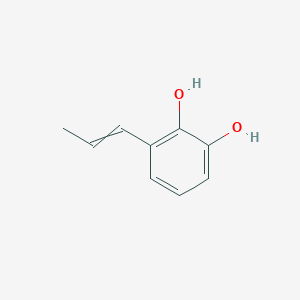
3-(Prop-1-en-1-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-1-yl)benzene-1,2-diol typically involves the electrophilic aromatic substitution of catechol (benzene-1,2-diol) with prop-1-en-1-yl halides under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic hydrogenation of allyl catechol derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the double bond of the allyl group, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of dihydroxy derivatives.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers and esters
Scientific Research Applications
3-(Prop-1-en-1-yl)benzene-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the prop-1-en-1-yl group.
Resorcinol (benzene-1,3-diol): Similar structure but with hydroxyl groups at different positions.
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups at different positions.
Uniqueness
3-(Prop-1-en-1-yl)benzene-1,2-diol is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural feature allows for unique applications and interactions in various chemical and biological systems .
Properties
CAS No. |
113678-88-9 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-prop-1-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-6,10-11H,1H3 |
InChI Key |
UZGQDPUKGCHYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


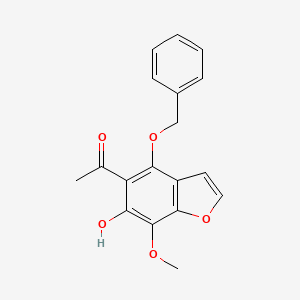
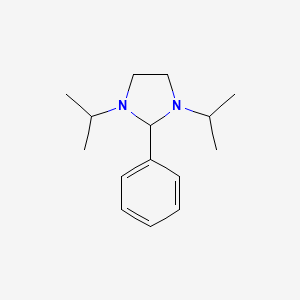
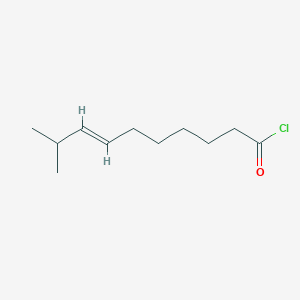
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)

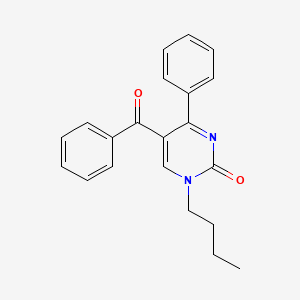
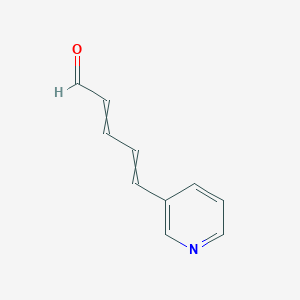
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
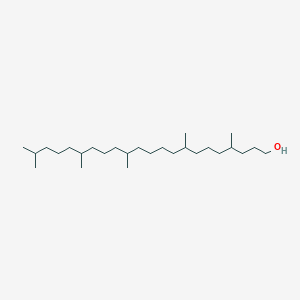
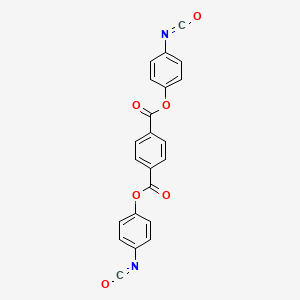
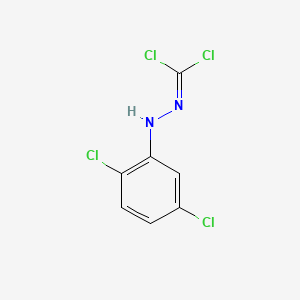

![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
